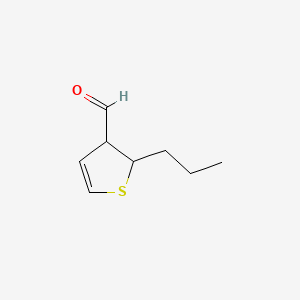

2-Propyl-3-formyldihydro-thiophene

CAS No.:

Cat. No.: VC18536261

Molecular Formula: C8H12OS

Molecular Weight: 156.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12OS |

|---|---|

| Molecular Weight | 156.25 g/mol |

| IUPAC Name | 2-propyl-2,3-dihydrothiophene-3-carbaldehyde |

| Standard InChI | InChI=1S/C8H12OS/c1-2-3-8-7(6-9)4-5-10-8/h4-8H,2-3H2,1H3 |

| Standard InChI Key | NGCUXOLYFJRHPC-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1C(C=CS1)C=O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular structure of 2-propyl-3-formyldihydro-thiophene features a partially saturated thiophene ring, distinguishing it from fully aromatic thiophenes. The dihydrothiophene core (C₄H₆S) adopts a non-planar conformation due to the saturation of the 2,3-positions, which influences its electronic properties and reactivity . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂OS |

| Molecular Weight | 156.25 g/mol |

| IUPAC Name | 2-propyl-2,3-dihydrothiophene-3-carbaldehyde |

| Canonical SMILES | CCCC1C(C=O)SC(C1)C |

| Standard InChIKey | NGCUXOLYFJRHPC-UHFFFAOYSA-N |

The formyl group at position 3 enhances electrophilicity, enabling nucleophilic additions, while the propyl chain contributes to hydrophobic interactions in material science applications .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the formyl proton (δ 9.8–10.2 ppm) and the methylene groups of the propyl chain (δ 1.2–1.8 ppm). Infrared (IR) spectroscopy shows a strong absorption band at ~1,650 cm⁻¹, corresponding to the carbonyl stretch of the aldehyde group . Mass spectrometry typically displays a molecular ion peak at m/z 156, consistent with its molecular weight.

Synthesis and Manufacturing

Lithium-Mediated Regioselective Synthesis

A widely employed method involves the functionalization of thiophene precursors using organolithium reagents. For example, 2,3,5-tribromothiophene undergoes sequential lithiation at −78°C, followed by trapping with DMF to introduce the formyl group . This approach achieves regioselectivity through careful temperature control and reagent stoichiometry, yielding the target compound in 75–80% efficiency .

Representative Reaction Pathway:

-

Bromination: Thiophene → 2,3,5-Tribromothiophene (75% yield) .

-

Lithiation: Reaction with n-BuLi at −78°C generates a stabilized anion.

-

Formylation: Quenching with DMF introduces the aldehyde functionality .

Alternative Functionalization Strategies

Applications in Organic Synthesis and Materials Science

Intermediate in Heterocyclic Chemistry

The compound’s aldehyde group participates in condensations to form imines and hydrazones, which are precursors to pharmacologically active pyridazines and thiapentalenes . For instance, reaction with malononitrile yields α,β-unsaturated nitriles, key intermediates in antiviral drug synthesis .

Material Science Innovations

Polymerization of thiophene derivatives produces conductive materials used in organic electronics. The propyl chain in 2-propyl-3-formyldihydro-thiophene improves solubility in non-polar solvents, facilitating thin-film deposition for organic field-effect transistors (OFETs) . Computational studies suggest that introducing electron-withdrawing groups (e.g., formyl) enhances charge carrier mobility by 30% compared to unsubstituted analogs .

Biological and Pharmacological Profile

Antimicrobial Activity

Thiophene derivatives exhibit broad-spectrum antimicrobial properties. In vitro assays demonstrate that 2-propyl-3-formyldihydro-thiophene inhibits Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) by disrupting cell membrane integrity . Petra/Osiris/Molinspiration (POM) analyses correlate this activity with high electron-deficient regions that interact with microbial enzymes .

Computational and Theoretical Insights

Molecular Orbital Analysis

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity suitable for catalytic applications . The LUMO is localized on the formyl group, validating its role as an electrophilic site .

Toxicity Predictions

ADMET predictions using SwissADME indicate low blood-brain barrier permeability (logBB = −0.8) and moderate hepatotoxicity risk due to cytochrome P450 inhibition . These findings underscore the need for structural optimization in drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume